2-Hydroxybutanal
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Overview
Description
2-Hydroxybutanal, also known as 3-hydroxybutanal, is an organic compound with the molecular formula C4H8O2. It is a beta-hydroxy aldehyde, which means it contains both an aldehyde and an alcohol functional group. This compound is a key intermediate in various chemical reactions and has significant applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxybutanal is typically synthesized through the aldol condensation reaction. This reaction involves the dimerization of acetaldehyde (ethanal) in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows:
2CH3CHO→CH3CH(OH)CH2CHO+H2O
In this reaction, two molecules of acetaldehyde combine to form this compound and water .
Industrial Production Methods: Industrial production of this compound follows a similar route, utilizing large-scale reactors and optimized conditions to maximize yield and efficiency. The reaction is typically carried out at controlled temperatures and pressures to ensure the desired product is obtained with minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxybutanal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-hydroxybutanoic acid.
Reduction: It can be reduced to form 1,3-butanediol.
Dehydration: It can undergo dehydration to form crotonaldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Dehydration: Acidic conditions, such as sulfuric acid (H2SO4), are typically employed for dehydration reactions
Major Products Formed:
Oxidation: 2-Hydroxybutanoic acid.
Reduction: 1,3-Butanediol.
Dehydration: Crotonaldehyde
Scientific Research Applications
2-Hydroxybutanal is a versatile compound with applications across various scientific fields:
Chemistry: It serves as an important intermediate in organic synthesis, particularly in the formation of beta-hydroxy aldehydes and ketones.
Biology: It is used in the study of metabolic pathways and enzyme-catalyzed reactions.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-hydroxybutanal primarily involves its reactivity as a beta-hydroxy aldehyde. In the aldol condensation reaction, it acts as both a nucleophile and an electrophile. The enolate ion formed from acetaldehyde attacks the carbonyl carbon of another acetaldehyde molecule, leading to the formation of this compound. This reaction is catalyzed by bases such as sodium hydroxide .
Comparison with Similar Compounds
3-Hydroxybutanal: An isomer with similar properties but different structural arrangement.
2-Hydroxybutanoic acid: The oxidized form of 2-hydroxybutanal.
1,3-Butanediol: The reduced form of this compound.
Uniqueness: this compound is unique due to its dual functional groups (aldehyde and alcohol), which allow it to participate in a wide range of chemical reactions. Its role as an intermediate in the aldol condensation reaction further highlights its importance in organic synthesis .
Properties
IUPAC Name |
2-hydroxybutanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-4(6)3-5/h3-4,6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKQNMXWCYQNCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436191 |
Source
|
Record name | Butanal, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37428-67-4 |
Source
|
Record name | Butanal, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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